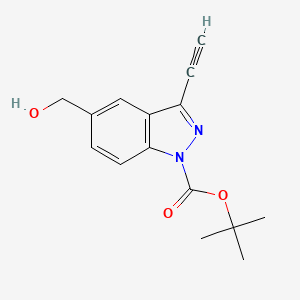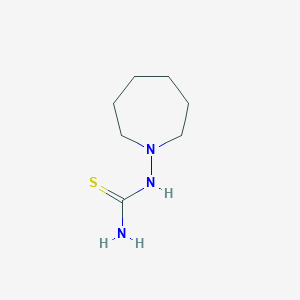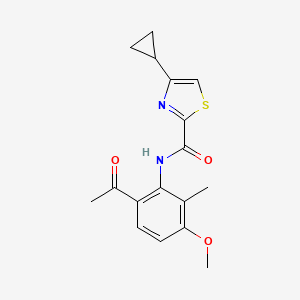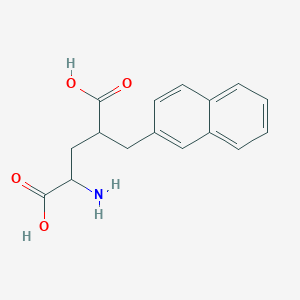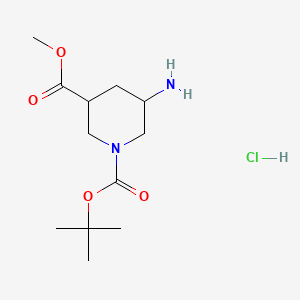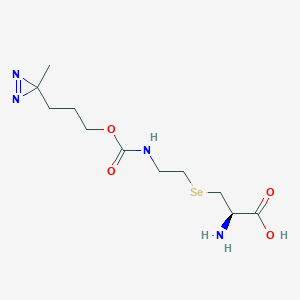
(R)-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid is a complex organic compound with a unique structure that includes a diazirine ring, a selenoether linkage, and an amino acid backbone
Métodos De Preparación
The synthesis of ®-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid involves multiple steps. The synthetic route typically starts with the preparation of the diazirine ring, followed by the introduction of the selenoether linkage and the amino acid backbone. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenoether linkage can lead to the formation of selenoxide derivatives.
Aplicaciones Científicas De Investigación
®-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study protein interactions due to its diazirine ring, which can form covalent bonds with nearby molecules upon exposure to UV light. In medicine, it has potential applications in drug development, particularly in the design of novel therapeutic agents. In industry, it can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid involves its ability to interact with specific molecular targets. The diazirine ring can form covalent bonds with nearby molecules upon UV activation, making it useful as a photoaffinity label. The selenoether linkage can undergo redox reactions, potentially affecting the redox state of the target molecules. These interactions can modulate the activity of the target proteins and pathways involved.
Comparación Con Compuestos Similares
Similar compounds to ®-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid include other amino acid derivatives with diazirine rings or selenoether linkages. For example, compounds like trifluorotoluene and other diazirine-containing amino acids share some structural similarities. the presence of the selenoether linkage in ®-2-amino-3-((2-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)ethyl)selanyl)propanoic acid makes it unique and potentially more versatile in certain applications.
Propiedades
Fórmula molecular |
C11H20N4O4Se |
|---|---|
Peso molecular |
351.27 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[2-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]ethylselanyl]propanoic acid |
InChI |
InChI=1S/C11H20N4O4Se/c1-11(14-15-11)3-2-5-19-10(18)13-4-6-20-7-8(12)9(16)17/h8H,2-7,12H2,1H3,(H,13,18)(H,16,17)/t8-/m0/s1 |
Clave InChI |
BPTMKJUGVXFGEE-QMMMGPOBSA-N |
SMILES isomérico |
CC1(N=N1)CCCOC(=O)NCC[Se]C[C@@H](C(=O)O)N |
SMILES canónico |
CC1(N=N1)CCCOC(=O)NCC[Se]CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


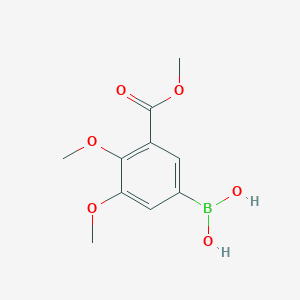
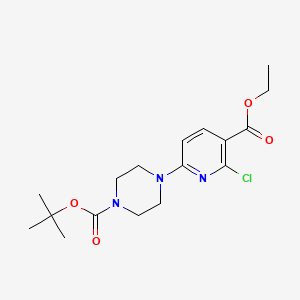
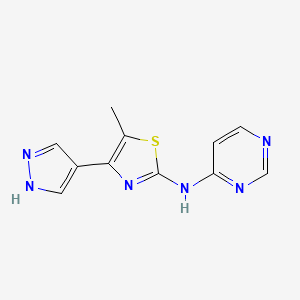
![Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13887631.png)
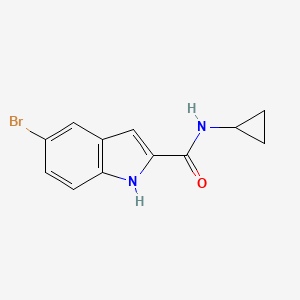
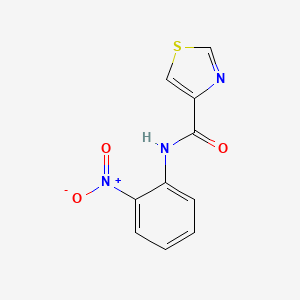
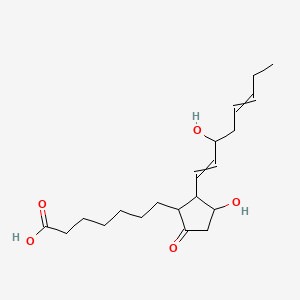
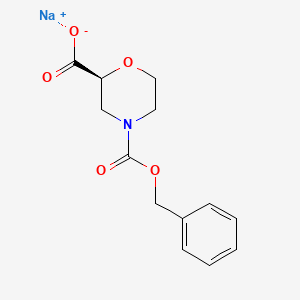
![L-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]-](/img/structure/B13887650.png)
